molecular formula C13H14N2O3S B5733963 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid

3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid

Cat. No.: B5733963
M. Wt: 278.33 g/mol
InChI Key: DNGPWAMYDLWYIC-UHFFFAOYSA-N
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Description

3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.07251349 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Derivatives

  • A method for synthesizing pyrano[4,3-b]thieno[3,2-e]pyridine derivatives involves the reaction of related compounds with various reagents like chloroacetic acid chloride and triethyl orthoformate (Dabaeva et al., 2019). This process leads to the creation of new pyrano[2″,3″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-dl-pyrimidine series.

Development of Fused Derivatives

  • Research has been conducted on the development of new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine (Dabaeva et al., 2019). This includes derivatives like 8,8-dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno(furo)[3,2-d]- pyrimidine-4(3H)-ones.

Creation of Condensed Derivatives

  • The reactions of 2-methyl (propyl) substituted 8,8-dimethyl-7,10-dihydro-4H,8H-pyrano[3",4":5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazines with primary amines yield new condensed derivatives, including pyrimidin-4(3H)-ones and pyridine-2-carboxamides (Dabaeva et al., 2011).

Novel Heterocyclic Systems

  • A method for synthesizing condensed thieno[2,3-b]pyridines led to the creation of a new heterocyclic system, namely 7,7-dimethyl-2-oxo-1,2,6,7-tetrahydro-9H-pyrano[3′,4′-e]-imidazo[4″,5″∶2,3]thieno[5,4-b]pyridine (Dabaeva et al., 1997).

Synthesis of Cyanoacetamides

  • The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with other compounds has led to the creation of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and various heterocyclization products (Chigorina et al., 2019).

Development of Pyrano[2′,3′-4,5]-Thieno[3,2-c]pyridine Derivatives

  • Research into the reaction of arylacetonitriles with the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid has led to the development of new heterocyclic systems, including pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine derivatives (Volovenko et al., 1983).

Properties

IUPAC Name

6-amino-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-13(2)4-8-6(5-18-13)3-7-9(14)10(12(16)17)19-11(7)15-8/h3H,4-5,14H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGPWAMYDLWYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 2
3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 3
3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 4
3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid

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